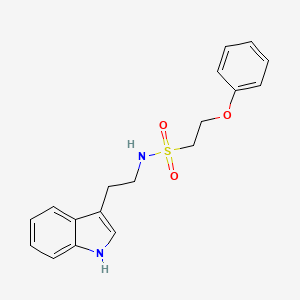

N-(2-(1H-indol-3-yl)ethyl)-2-phenoxyethanesulfonamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“N-(2-(1H-indol-3-yl)ethyl)-2-phenoxyethanesulfonamide” is a complex organic compound. It contains an indole group, which is a common structure in many natural substances, pharmaceuticals, and biologically active molecules .

Synthesis Analysis

The synthesis of similar compounds often involves reactions between indole derivatives and other organic compounds . For instance, a compound with a similar structure was synthesized through the reaction between tryptamine and naproxen .Molecular Structure Analysis

The molecular structure of this compound would likely be determined using various spectroscopic methods, including 1H and 13C-NMR, UV, IR, and mass spectrometry .Chemical Reactions Analysis

The chemical reactions involving this compound would depend on its specific structure and the conditions under which it is used. Indole compounds are known to participate in a variety of chemical reactions .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. These properties could be determined using various analytical techniques .Applications De Recherche Scientifique

Biocatalysis and Drug Metabolism

- Application of Biocatalysis : A study demonstrated the use of microbial-based biocatalysis for producing mammalian metabolites of a biaryl-bis-sulfonamide, offering insights into the metabolism and structural characterization of drug metabolites, potentially relevant for compounds like N-(2-(1H-indol-3-yl)ethyl)-2-phenoxyethanesulfonamide (Zmijewski et al., 2006).

Chemical Synthesis and Reactions

- Solid-State Synthesis of Novel Indoles : Research on the solid-state synthesis of 3-substituted indoles using efficient catalysts underlines the versatility of sulfonamide derivatives in facilitating chemical reactions, potentially applicable to the synthesis of related compounds (Ghorbani‐Vaghei et al., 2014).

- Reactions with Indoles : A study detailed the reactions of N-(Polychloroethylidene)arene-and-trifluoromethanesulfonamides with indoles, leading to N-substituted sulfonamides, showcasing the reactivity of sulfonamide derivatives with indole compounds, which may inform the chemical behavior of this compound (Kondrashov et al., 2008).

Environmental Impact

- Per- and Polyfluoroalkyl Substances (PFASs) : The study on the use of sulfluramid, a pesticide containing N-Ethyl perfluorooctane sulfonamide (a PFOS precursor), in Brazilian agriculture, highlights the environmental impact of sulfonamide derivatives, shedding light on the potential ecological considerations for related compounds (Nascimento et al., 2018).

Safety and Hazards

Orientations Futures

Mécanisme D'action

Target of Action

The primary targets of N-(2-(1H-indol-3-yl)ethyl)-2-phenoxyethanesulfonamide are cyclooxygenase (COX) isoenzymes, COX-1, and COX-2 . These enzymes are catalysts of arachidonic acid conversion to prostaglandin G, which is the first step of synthesis of prostaglandins and thromboxanes that are involved in rapid physiological responses .

Mode of Action

This compound: interacts with its targets, the COX enzymes, by blocking arachidonate binding to competitively inhibit both COX-1 and COX-2 . This results in analgesic and anti-inflammatory effects .

Biochemical Pathways

The biochemical pathways affected by This compound involve the conversion of arachidonic acid to prostaglandin G, which is the first step in the synthesis of prostaglandins and thromboxanes . These compounds are involved in rapid physiological responses .

Result of Action

The molecular and cellular effects of This compound ’s action result in analgesic and anti-inflammatory effects . This is due to the inhibition of COX enzymes, which reduces the production of prostaglandins and thromboxanes .

Analyse Biochimique

Biochemical Properties

It is known that indole derivatives, such as this compound, can interact with multiple receptors and have a high affinity for them . This suggests that N-(2-(1H-indol-3-yl)ethyl)-2-phenoxyethanesulfonamide may interact with various enzymes, proteins, and other biomolecules.

Cellular Effects

Indole derivatives are known to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It is known that indole derivatives can exert their effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Propriétés

IUPAC Name |

N-[2-(1H-indol-3-yl)ethyl]-2-phenoxyethanesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20N2O3S/c21-24(22,13-12-23-16-6-2-1-3-7-16)20-11-10-15-14-19-18-9-5-4-8-17(15)18/h1-9,14,19-20H,10-13H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LLYMWTMICGWWMM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OCCS(=O)(=O)NCCC2=CNC3=CC=CC=C32 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

344.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-{1-[5-fluoro-6-(4-fluorophenyl)pyrimidin-4-yl]azetidin-3-yl}-N,3,5-trimethyl-1H-pyrazole-4-sulfonamide](/img/structure/B2709912.png)

![8-((4-Fluorophenyl)sulfonyl)-4-(thiophen-2-ylsulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane](/img/structure/B2709916.png)

![N-[2-cyclopropyl-2-(furan-2-yl)-2-hydroxyethyl]-2-fluorobenzamide](/img/structure/B2709917.png)

![N-[[6-(Trifluoromethyl)pyridin-3-yl]methyl]but-2-ynamide](/img/structure/B2709919.png)

![8-(2H-1,3-benzodioxole-5-carbonyl)-8-azabicyclo[3.2.1]oct-2-ene](/img/structure/B2709926.png)

![4-({1-[(2-Methoxyphenyl)methyl]piperidin-4-yl}methoxy)-2-methylpyridine](/img/structure/B2709928.png)

![N-(2-(2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-2,6-difluorobenzenesulfonamide](/img/structure/B2709929.png)

![[4-(3-Fluoropropoxy)phenyl]methanol](/img/structure/B2709930.png)